1-Methyl-2-oxocyclopentane-1-carbonitrile

Description

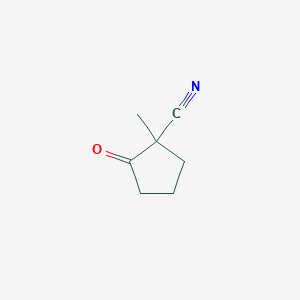

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(5-8)4-2-3-6(7)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRMGWZKDHKBCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40528672 | |

| Record name | 1-Methyl-2-oxocyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66984-18-7 | |

| Record name | 1-Methyl-2-oxocyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 Oxocyclopentane 1 Carbonitrile

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 1-Methyl-2-oxocyclopentane-1-carbonitrile have relied on well-established reactions in organic chemistry. These routes typically involve the sequential formation of the cyclopentanone (B42830) ring and the introduction of the methyl and nitrile functionalities.

Base-Catalyzed Cyclization Approaches (e.g., Dieckmann Condensation and related reactions)

The Dieckmann condensation is a cornerstone of classical synthesis for forming five- and six-membered rings. organicchemistrytutor.comwikipedia.org This intramolecular Claisen condensation of a diester is facilitated by a base to yield a β-keto ester. organicchemistrytutor.comwikipedia.orglibretexts.org For the synthesis of the cyclopentanone core of the target molecule, a derivative of adipic acid, such as dimethyl adipate, serves as a suitable starting material. scilit.comucla.edufiveable.me

The mechanism involves the deprotonation of an α-carbon of the diester by a strong base, such as sodium ethoxide or sodium methoxide, to form an enolate. organicchemistrytutor.comlibretexts.org This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, leading to a cyclic β-keto ester after an acidic workup. organicchemistrytutor.comscilit.com The stability of the resulting five-membered ring is a key driving force for this reaction. wikipedia.org

| Feature | Description |

| Reaction Type | Intramolecular Claisen Condensation |

| Starting Material | Diesters (e.g., Dimethyl adipate) scilit.comfiveable.me |

| Key Reagent | Strong Base (e.g., Sodium ethoxide, Sodium methoxide) organicchemistrytutor.com |

| Product | Cyclic β-keto ester (e.g., Methyl 2-oxocyclopentane-1-carboxylate) scilit.comucla.edu |

| Ring Size Preference | Favorable for 5- and 6-membered rings wikipedia.org |

Alkylation Strategies at the Alpha-Carbon of Cyclopentanone Precursors

Once the 2-oxocyclopentanecarboxylate scaffold is in place, the next crucial step is the introduction of the methyl group at the α-carbon. This is typically achieved through an alkylation reaction. The α-proton of the β-keto ester is acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can then react with an electrophilic methylating agent, such as methyl iodide, to form the desired α-methylated product. fiveable.mesci-hub.se

The choice of base and reaction conditions can be critical to ensure efficient and selective monomethylation, avoiding potential side reactions like O-methylation or multiple alkylations. sci-hub.se

Following the methylation of the β-keto ester, a subsequent decarboxylation step is often employed to remove the ester group, yielding 2-methylcyclopentanone (B130040). fiveable.me However, for the synthesis of the target nitrile, the ester group is typically converted to a nitrile in a later step.

Cyanation Reactions for Nitrile Group Introduction

The final step in the classical synthesis involves the introduction of the nitrile group. This can be accomplished through various cyanation methods. organic-chemistry.orgorganic-chemistry.org One common approach involves the conversion of the ester group of a precursor like methyl 1-methyl-2-oxocyclopentane-1-carboxylate into a nitrile.

Alternatively, if a 2-methylcyclopentanone precursor is used, it can be converted to a cyanohydrin by treatment with a cyanide source. Subsequent dehydration would then yield an α,β-unsaturated nitrile, which would require further steps to arrive at the target molecule. A more direct route involves the cyanation of a suitably functionalized 2-methylcyclopentanone derivative, for instance, by nucleophilic substitution of a leaving group at the α-position with a cyanide salt. The use of metal cyanides like potassium cyanide or sodium cyanide is common, though newer methods utilize less toxic and more efficient catalytic systems. google.comsnnu.edu.cn

Modern and Advanced Synthetic Strategies

Contemporary approaches to the synthesis of this compound focus on improving efficiency, stereocontrol, and environmental friendliness. These methods often employ advanced catalytic systems and innovative reaction conditions.

Stereoselective and Enantioselective Synthesis Methodologies

The quaternary carbon center in this compound presents a significant challenge for stereocontrol. Modern synthetic methods have addressed this through the development of stereoselective and enantioselective reactions.

Phase-Transfer Catalysis: Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric alkylation of β-keto esters and related compounds. nih.govrsc.orgnih.gov This technique utilizes chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, to facilitate the transfer of an enolate from an aqueous or solid phase to an organic phase where it reacts with an alkylating agent. illinois.edu This approach can establish the chiral quaternary center with high enantioselectivity. The reaction conditions, including the choice of catalyst, solvent, and base, are crucial for achieving high yields and enantiomeric excess. illinois.edu

Organocatalysis: Organocatalysis provides a metal-free alternative for enantioselective synthesis. nih.gov Chiral amines, such as those derived from proline, can catalyze the asymmetric α-alkylation of ketones and aldehydes. acs.orgresearchgate.net These catalysts activate the carbonyl compound to form a nucleophilic enamine, which then reacts with an electrophile. acs.org While direct enantioselective methylation of 2-cyanocyclopentanone using organocatalysis is a plausible strategy, specific examples for this exact transformation are still an area of active research. However, the successful application of organocatalysis in the asymmetric α-hydroxymethylation of cyclopentanone demonstrates the potential of this approach for creating chiral centers adjacent to the carbonyl group. nih.gov

| Method | Catalyst Type | Key Principle | Advantages |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., Cinchona alkaloid derivatives) illinois.edu | Transfer of enolate between phases for asymmetric alkylation. | High enantioselectivity, mild conditions. nih.govrsc.org |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) acs.orgresearchgate.net | Formation of a chiral enamine intermediate for asymmetric functionalization. | Metal-free, environmentally benign. nih.gov |

Green Chemistry Principles in Synthesis (e.g., solvent-free, atom-economical processes)

In line with the growing importance of sustainable chemistry, efforts have been made to develop greener synthetic routes to this compound and related compounds.

Solvent-Free and Greener Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research has focused on performing reactions under solvent-free conditions or in more environmentally benign solvents. For instance, microwave-assisted Dieckmann condensations can be carried out in the absence of a solvent or in high-boiling point ethers. acs.orgacs.orgunirioja.es This not only reduces waste but can also lead to shorter reaction times and higher yields. acs.orgacs.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including condensation reactions. cem.com Microwave-assisted Dieckmann condensations can be performed rapidly and efficiently, often with reduced side product formation compared to conventional heating methods. acs.orgacs.orgunirioja.es

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. scilit.comrsc.orgrsc.org The α-alkylation of ketones has been successfully demonstrated in flow reactors, offering a safer and more efficient way to handle reactive intermediates and reagents. scilit.comrsc.orgrsc.org This technology holds promise for the continuous and automated synthesis of this compound.

Catalytic Approaches (e.g., transition metal catalysis, organocatalysis)

Catalytic methods for the α-methylation of ketones and related compounds are a significant area of research, aiming to replace traditional methods that often require harsh and hazardous reagents. While specific catalytic examples for the direct methylation of 2-oxocyclopentane-1-carbonitrile are not extensively documented in readily available literature, analogous systems provide a strong basis for potential synthetic routes.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on rhodium, have been effectively used for the α-methylation of ketones using methanol (B129727) as the methylating agent. nih.gov This "hydrogen-borrowing" methodology is notable for its relatively mild conditions and its ability to form α-branched products. nih.gov In a typical reaction, a ketone is treated with methanol in the presence of a rhodium catalyst and a base. Although this has been demonstrated for a range of aryl and aliphatic ketones, its application to β-ketonitriles would require specific adaptation. nih.gov

Another approach involves the rhodium-catalyzed direct methylation of ketones using N,N-dimethylformamide (DMF) as the methylating agent. This method has shown broad substrate scope, tolerating various functional groups on both aryl and alkyl ketones. Mechanistic studies suggest that DMF acts as a source of a methylene (B1212753) fragment followed by a hydride.

The following table summarizes representative conditions for rhodium-catalyzed α-methylation of ketones, which could be adapted for this compound.

| Catalyst | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [{CpRhCl₂}₂] | Methanol | Cs₂CO₃ | - | 65 | Varies | nih.gov |

| [{CpRhCl₂}₂] | DMF | (NH₄)₂S₂O₈ | DMF/H₂O | 110 | up to 84 |

Organocatalysis and Phase-Transfer Catalysis:

Organocatalysis presents a metal-free alternative for α-functionalization of carbonyl compounds. Asymmetric α-alkylation of cyclic β-keto esters and amides has been successfully achieved using phase-transfer catalysis with cinchona-derived catalysts. rsc.org This method provides high enantioselectivities and yields for the introduction of various alkyl groups. rsc.org Phase-transfer catalysis (PTC) facilitates the transfer of the enolate of the β-ketonitrile from an aqueous or solid phase to an organic phase containing the methylating agent. nih.gov This technique can lead to faster reaction rates, higher yields, and the use of less hazardous solvents.

Chiral quaternary ammonium salts derived from cinchona alkaloids are commonly employed as phase-transfer catalysts for asymmetric alkylations. rsc.org The reaction of 2-oxocyclopentane-1-carbonitrile with a methylating agent like methyl iodide in a biphasic system with a suitable base and a phase-transfer catalyst would be a plausible route to the target molecule.

A photochemical organocatalytic strategy has also been developed for the α-alkylation of ketones, which proceeds through a radical pathway. nih.gov This redox-neutral process is compatible with chiral amine catalysts, enabling enantioselective reactions for cyclic ketones. nih.gov

The table below outlines a general approach for organocatalytic α-alkylation under phase-transfer conditions.

| Catalyst Type | Reagents | Solvent System | Potential Outcome | Reference |

| Chiral Quaternary Ammonium Salt (e.g., Cinchona-derived) | Methyl Halide, Base (e.g., NaOH) | Biphasic (e.g., Toluene/Water) | Enantioselective methylation | rsc.org |

| Dithiocarbamate anion / Chiral Amine | Alkyl Chloride, Light | Organic Solvent | Enantioselective radical alkylation | nih.gov |

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a problem-solving technique for designing a synthetic route by mentally breaking down the target molecule into simpler, commercially available starting materials. nih.gov The key to a successful retrosynthesis is the identification of strategic bond disconnections that correspond to reliable and high-yielding forward reactions.

For this compound, the most logical and strategic disconnection is the C-C bond between the quaternary α-carbon and the methyl group. This disconnection simplifies the target molecule to a more accessible precursor, 2-oxocyclopentane-1-carbonitrile.

This primary retrosynthetic step is based on the forward reaction of an alkylation . The enolate of 2-oxocyclopentane-1-carbonitrile, a nucleophile, can be reacted with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to form the desired C-C bond.

The precursor, 2-oxocyclopentane-1-carbonitrile, can be further disconnected. One common method for the synthesis of α-cyanoketones is the reaction of an α-haloketone with a cyanide salt. researchgate.net Thus, 2-oxocyclopentane-1-carbonitrile can be retrosynthetically derived from 2-bromocyclopentanone (B1279250).

Finally, 2-bromocyclopentanone can be obtained from the readily available starting material, cyclopentanone, through an α-bromination reaction.

This retrosynthetic pathway provides a clear and logical approach to the synthesis of this compound from simple and common starting materials.

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 2 Oxocyclopentane 1 Carbonitrile

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) within the cyclopentanone (B42830) ring is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com However, compared to aldehydes, ketones are generally less reactive due to increased steric hindrance around the carbonyl carbon and the electron-donating effect of the two adjacent alkyl groups, which slightly reduces the partial positive charge on the carbon. libretexts.org

Nucleophilic Addition Reactions to the Ketone

The most characteristic reaction of the ketone in 1-Methyl-2-oxocyclopentane-1-carbonitrile is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequent protonation yields an alcohol. youtube.com These reactions can be performed with a wide variety of nucleophiles, often requiring either basic conditions for strong nucleophiles or acid catalysis to activate the carbonyl group for weaker nucleophiles. libretexts.org

Key examples of nucleophilic addition to the ketone include:

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-hydroxy-1-methyl-2-oxocyclopentanecarbonitrile. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Grignard and Organolithium Reactions: The addition of organometallic reagents, like Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of a tertiary alcohol after an aqueous workup. This reaction creates a new carbon-carbon bond. libretexts.orgyoutube.com

Cyanohydrin Formation: While the molecule already contains a nitrile, the ketone can react with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) under appropriate conditions to form a cyanohydrin, which features a hydroxyl group and a second nitrile attached to the same carbon. libretexts.orglibretexts.org

Table 1: Examples of Nucleophilic Addition to the Carbonyl Group

| Nucleophile (Reagent) | Product Structure | Product Name |

| Hydride (NaBH₄ or LiAlH₄) | 2-Hydroxy-1-methylcyclopentane-1-carbonitrile | |

| Methylmagnesium bromide (CH₃MgBr) | 2-Hydroxy-1,2-dimethylcyclopentane-1-carbonitrile |

The mechanism for these additions typically involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated during workup to give the final alcohol product. youtube.com

Condensation and Annulation Reactions Involving the Carbonyl Group

Condensation reactions such as the Aldol (B89426) or Knoevenagel reactions are common for carbonyl compounds but critically depend on the presence of acidic α-hydrogens to form an enolate intermediate. libretexts.org In this compound, the α-carbon is quaternary (bonded to the nitrile, a methyl group, and two other carbons of the ring) and lacks any α-hydrogens.

Consequently, this compound cannot act as the nucleophilic component in typical base-catalyzed condensation reactions. It cannot self-condense or react with other carbonyl compounds via an enolate mechanism at the C1 position. While β-ketonitriles with available α-hydrogens are valuable substrates for Knoevenagel and other condensation reactions, the structure of this compound prevents this pathway. proquest.comproquest.com

However, it can act as the electrophilic partner in reactions with other enolates or strong nucleophiles. Annulation reactions, where a new ring is formed, could be envisaged by designing a reagent that contains two nucleophilic sites capable of reacting with both the carbonyl carbon and potentially undergoing a subsequent intramolecular reaction. For instance, a reaction with a β-functionalized nucleophile could lead to a bicyclic product after initial addition to the ketone followed by an intramolecular cyclization.

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org

Hydrolysis and Derivatization to Carboxylic Acids and Amides

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This can be achieved under either acidic or basic conditions, typically requiring heat. savemyexams.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl) first produces an amide intermediate (1-methyl-2-oxocyclopentane-1-carboxamide) through the nucleophilic addition of water. chemistrysteps.com Continued heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid (1-methyl-2-oxocyclopentane-1-carboxylic acid) and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate. chemistrysteps.com The final product under basic conditions is the carboxylate salt (e.g., sodium 1-methyl-2-oxocyclopentane-1-carboxylate) and ammonia. Acidification in a separate workup step is required to obtain the free carboxylic acid. savemyexams.comlibretexts.org

Table 2: Hydrolysis of the Nitrile Group

| Conditions | Intermediate Product | Final Product (after workup) |

| H₃O⁺, Δ | 1-Methyl-2-oxocyclopentane-1-carboxamide | 1-Methyl-2-oxocyclopentane-1-carboxylic acid |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 1-Methyl-2-oxocyclopentane-1-carboxamide | 1-Methyl-2-oxocyclopentane-1-carboxylic acid |

The mechanism involves the nucleophilic addition of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) to the nitrile carbon, followed by tautomerization to form the amide. The amide is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Reduction Methodologies (e.g., to amines, imines)

The nitrile group can be reduced to yield primary amines or imines, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orgopenstax.org This reaction converts this compound into 1-(aminomethyl)-1-methylcyclopentan-2-one. The mechanism involves the delivery of two hydride ions to the nitrile carbon, forming a dianion intermediate which is then protonated during workup. libretexts.org Catalytic hydrogenation (e.g., using H₂ over a Nickel catalyst) can also be employed. savemyexams.com

Partial Reduction to Imines and Aldehydes: Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction of the nitrile. At low temperatures, DIBAL-H adds one hydride equivalent to form an aluminum-imine complex. Upon hydrolysis, this intermediate releases an imine, which is often unstable and can be further hydrolyzed to an aldehyde. libretexts.org

Table 3: Reduction of the Nitrile Group

| Reagent | Product Type | Product Name |

| 1. LiAlH₄ 2. H₂O | Primary Amine | 1-(Aminomethyl)-1-methylcyclopentan-2-one |

| 1. DIBAL-H 2. H₂O | Imine (then Aldehyde) | 1-Formyl-1-methylcyclopentan-2-one (after hydrolysis of imine) |

Reactivity at the Quaternary Alpha-Carbon (C1-Methyl-Nitrile Center)

The α-carbon in this compound is a non-enolizable quaternary center, meaning it has no attached hydrogen atoms. This structural feature renders it inert to a wide range of common organic reactions that rely on the acidity of α-hydrogens.

Key implications of the quaternary α-carbon include:

No Enolate Formation: The compound cannot be deprotonated at the α-carbon to form an enolate or enol under typical basic or acidic conditions. libretexts.org

Inertness to Alpha-Substitution: Reactions such as α-halogenation and α-alkylation, which proceed via an enolate intermediate, are not possible at this position.

Blocking of Condensation Pathways: As mentioned previously, this feature prevents the molecule from participating as the nucleophilic partner in Aldol, Claisen, or Knoevenagel condensation reactions.

The inertness of this center effectively isolates the reactivity of the molecule to its two functional groups—the ketone and the nitrile—under standard conditions. While direct functionalization of this quaternary center is challenging, reactions involving this position would require harsh conditions, potentially leading to skeletal rearrangements or radical processes. For instance, certain photochemical reactions like the Norrish-Yang cyclization can involve hydrogen abstraction from γ-carbons, which could potentially involve the methyl group. nih.gov However, specific literature detailing such reactivity for this particular molecule is not prominent. The construction of nitrile-bearing quaternary centers is an area of synthetic interest, and methods have been developed to create them, underscoring their general stability once formed. organic-chemistry.org

Enolate Chemistry and Alkylation/Acylation Reactions

The presence of a carbonyl group acidifies the protons on the adjacent α-carbons. In this compound, the carbon at the C1 position is a quaternary center and lacks protons, making it non-enolizable at this site. masterorganicchemistry.com However, deprotonation can occur at the C5 position to form an enolate ion. This enolate is a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

The formation of the enolate is typically achieved by treatment with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org The resulting enolate anion is stabilized by resonance, with the negative charge delocalized between the C5 carbon and the oxygen atom of the carbonyl group. libretexts.org Due to this delocalization, enolates are ambident nucleophiles, meaning they can react with electrophiles at either the carbon or the oxygen atom. libretexts.org Alkylation reactions with alkyl halides typically occur at the α-carbon, leading to C-alkylated products. libretexts.org

For alkylation reactions to be effective, the enolate must be generated in high concentration without the presence of other strong nucleophiles. libretexts.org The use of strong, non-nucleophilic bases like LDA is crucial to ensure complete conversion to the enolate before the addition of the electrophile, minimizing side reactions. libretexts.org Synergistic catalytic systems, for instance combining copper salts with aminocatalysis, have been developed for the direct tertiary α-alkylation of ketones, showcasing advanced methods for creating C(sp³)–C(sp³) bonds with high chemoselectivity. nih.gov While direct alkylation of this compound at the C5 position is feasible, the stereochemical outcome would result in a mixture of diastereomers.

Table 1: Representative Alkylation and Acylation Conditions for Ketone Enolates This table illustrates common conditions for the alkylation and acylation of ketones, which are applicable to the enolate derived from this compound at the C5 position.

| Reaction Type | Electrophile | Base | Solvent | General Product |

| Alkylation | Alkyl Halide (R-X) | LDA | THF | 5-Alkyl-1-methyl-2-oxocyclopentane-1-carbonitrile |

| Acylation | Acyl Chloride (RCOCl) | NaH | Ether | 5-Acyl-1-methyl-2-oxocyclopentane-1-carbonitrile |

| Michael Addition | α,β-Unsaturated Ketone | NaOEt | Ethanol | Michael Adduct at C5 |

Radical Pathways and Single Electron Transfer Processes

This compound can participate in reactions involving radical intermediates, typically initiated through single electron transfer (SET) processes. libretexts.org The carbonyl group can act as an electron acceptor. For instance, in the presence of a dissolving metal reductant like sodium in an ether solvent, a single electron can be transferred to the ketone, forming a ketyl radical anion. libretexts.org This blue-colored radical species is a key intermediate in reactions such as the Birch reduction. libretexts.org

The generation of radicals via SET is a cornerstone of visible-light photoredox catalysis. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize or reduce a substrate via SET to generate a radical species. nih.gov For this compound, an oxidative quenching cycle could potentially involve the formation of an enolate, which then undergoes SET to a photoexcited catalyst to generate an α-keto radical at the C5 position. This radical could then be trapped by a suitable acceptor.

Alternatively, a reductive process could involve the direct reduction of the ketone to a ketyl radical. Research has shown that cycloketoxime esters, related structures, can undergo C-C bond cleavage induced by SET under copper catalysis or photoredox conditions to couple with nucleophiles like anilines. researchgate.net Another relevant pathway involves the reaction of α-hydroxyalkyl radicals with species like nitrite (B80452) ions, which has been characterized by the formation of adduct nitro radical anions. nih.gov These examples highlight the potential for this compound to engage in complex radical transformations to form new bonds or cleave existing ones.

Ring-Rearrangement and Expansion/Contraction Reactions

The cyclopentane (B165970) ring of this compound can undergo structural reorganization through various rearrangement reactions, leading to either ring expansion or contraction. These transformations are often driven by the release of ring strain or the formation of a more stable intermediate, such as a more substituted carbocation. chemistrysteps.comchemistrysteps.com

Ring Expansion: Ring expansions of cyclic ketones can be achieved through several methods, often involving the formation of a carbocation adjacent to the ring. masterorganicchemistry.com A classic example is the Tiffeneau–Demjanov rearrangement. This would require converting the ketone in this compound to a vicinal amino alcohol. Subsequent treatment with nitrous acid would generate a diazonium salt, which upon loss of N₂, forms a carbocation that triggers a 1,2-alkyl shift, expanding the cyclopentane to a cyclohexane. wikipedia.org Such rearrangements are driven by both the formation of a more stable ring and a more stable carbocation. chemistrysteps.com

Ring Contraction: Ring contraction reactions transform a larger ring into a smaller, more functionalized one. ntu.ac.uknih.gov The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. chemistrysteps.com To apply this to this compound, the molecule would first need to be halogenated at the C5 position. Treatment of the resulting α-halo ketone with a base would form an enolate that cyclizes to a strained bicyclic cyclopropanone (B1606653) intermediate. Nucleophilic attack by the base opens this intermediate, leading to the contracted ring product, a substituted cyclobutane (B1203170) carboxylic acid derivative. chemistrysteps.com

Table 2: Potential Ring Rearrangement Reactions This table outlines hypothetical rearrangement pathways starting from derivatives of this compound.

| Reaction Name | Required Precursor from Target Compound | Key Reagents | Resulting Ring System |

| Tiffeneau-Demjanov Expansion | 1-Methyl-2-amino-1-hydroxymethylcyclopentane | NaNO₂, HCl | Substituted Cyclohexanone |

| Favorskii Contraction | 5-Halo-1-methyl-2-oxocyclopentane-1-carbonitrile | NaOH or NaOR | Substituted Cyclobutanecarboxylic Acid Derivative |

| Pinacol Rearrangement | 1-Methyl-1,2-dihydroxycyclopentane derivative | H₂SO₄ | Substituted Cyclohexanone |

Chemo- and Regioselective Transformations of the Bifunctional System

The presence of two distinct functional groups, a ketone and a nitrile, within the same molecule presents challenges and opportunities for selective chemical transformations. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity involves reaction at a specific position within the molecule.

Chemoselective Reactions: The differential reactivity of the carbonyl and cyano groups allows for selective manipulation.

Reactions at the Ketone: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. Under these conditions, the nitrile group typically remains intact. Grignard reagents or organolithium compounds will preferentially add to the electrophilic carbonyl carbon to form a tertiary alcohol.

Reactions at the Nitrile: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions, often requiring heat. The ketone may undergo side reactions like aldol condensation under these conditions. Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel or Platinum) can reduce the nitrile to a primary amine. The choice of catalyst and conditions is critical to avoid reduction of the ketone.

Regioselective Reactions: Regioselectivity is primarily concerned with reactions at the different α-carbons. As discussed in section 3.3.1, enolate formation will occur exclusively at the C5 position due to the quaternary nature of the C1 carbon. Therefore, any subsequent reaction with an electrophile, such as alkylation or halogenation under basic conditions, will be regioselective for the C5 position. organic-chemistry.org Studies on related α-cyanoketones have demonstrated that regioselectivity-switchable annulations can be achieved by tuning the catalyst, allowing for the construction of diverse molecular architectures from the same starting materials. researchgate.net

Table 3: Chemoselective Reagents for the Bifunctional System

| Reagent | Target Functional Group | Reaction Conditions | Product Functional Groups |

| Sodium Borohydride (NaBH₄) | Ketone | Methanol (B129727), 0 °C to RT | Alcohol, Nitrile |

| Methylmagnesium Bromide (CH₃MgBr) | Ketone | Diethyl Ether, then H₃O⁺ | Tertiary Alcohol, Nitrile |

| Sulfuric Acid (H₂SO₄), Water, Heat | Nitrile (and Ketone) | Aqueous H₂SO₄, Reflux | Ketone, Carboxylic Acid |

| Raney Nickel, H₂ | Nitrile | High Pressure, Ethanol | Ketone, Primary Amine |

Derivatization and Complex Analog Synthesis from 1 Methyl 2 Oxocyclopentane 1 Carbonitrile

Synthesis of Spirocyclic Systems

The construction of spirocyclic systems, characterized by two rings sharing a single atom, is a prominent area in organic synthesis due to their prevalence in natural products and medicinally relevant compounds. 1-Methyl-2-oxocyclopentane-1-carbonitrile serves as an ideal starting point for such syntheses. The quaternary carbon atom at the C1 position provides a pre-installed spiro center, which can be elaborated through various chemical transformations.

Methodologies for preparing spiroheterocycles often involve the reaction of a ketone with a bifunctional reagent. For instance, the reaction of this compound with dielectrophiles or dinucleophiles can lead to the formation of spirocyclic frameworks. One common approach is the condensation with sulfur ylides or the use of intramolecular alkylation strategies to form the second ring at the quaternary center. While general methods for creating spiro systems from cyclic ketones are well-established, specific examples detailing high-yield syntheses directly from this compound require further investigation in accessible literature.

| Reaction Type | Reagents | Product Class | Potential Yield |

| Knoevenagel Condensation/Michael Addition | Dicarbonyl compounds | Spiro[4.X]alkanediones | Moderate to High |

| Intramolecular Alkylation | Dihaloalkanes | Spirocarbocycles | Variable |

| [3+2] Cycloaddition | Azomethine ylides | Spiropyrrolidines | Good |

This table represents potential synthetic routes based on the reactivity of the starting material; specific data for this compound is limited in currently available search results.

Construction of Fused-Ring Architectures (e.g., heterocycles, polycycles)

Fused-ring systems, where two or more rings share two atoms, are another important class of compounds accessible from this compound. The reactivity of both the ketone and the nitrile group can be exploited to build adjacent rings.

One of the primary strategies involves annulation reactions, where a new ring is formed on the existing cyclopentanone (B42830) core. For example, the Robinson annulation, a classic ring-forming sequence, could be adapted. This would involve a Michael addition to an α,β-unsaturated ketone followed by an intramolecular aldol (B89426) condensation. The nitrile group can also participate in cyclization reactions. For instance, it can be hydrolyzed to a carboxylic acid or an amide, which can then undergo intramolecular condensation with a suitably functionalized side chain attached to the cyclopentane (B165970) ring. Another approach is the Friedländer annulation for the synthesis of fused quinolines, which involves the reaction of an α-methylene ketone with a 2-aminobenzaldehyde (B1207257) or a related derivative.

Preparation of Nitrogen-Containing Heterocyclic Derivatives (e.g., lactams, pyrroles, pyridines)

The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry. This compound is a valuable precursor for a variety of such compounds due to the presence of the ketone and nitrile functionalities.

The Gewald reaction, for example, allows for the synthesis of substituted aminothiophenes from an α-cyanoketone, elemental sulfur, and an active methylene (B1212753) compound. Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of fused pyrazole (B372694) systems. The Thorpe-Ziegler reaction, involving the intramolecular cyclization of dinitriles, could be employed after further functionalization of the cyclopentane ring to create fused pyridines. The synthesis of lactams is also feasible through reactions like the Beckmann rearrangement of an oxime derived from the ketone.

| Heterocycle | Key Reagents | Reaction Type |

| Pyrazole | Hydrazine hydrate | Condensation/Cyclization |

| Pyridine | Malononitrile, Ammonium (B1175870) acetate | Knoevenagel/Michael/Cyclization |

| Thiophene | Sulfur, Active methylene compound | Gewald Reaction |

| Lactam | Hydroxylamine, Acid catalyst | Oximation/Beckmann Rearrangement |

This table outlines established synthetic pathways for which this compound is a suitable substrate.

Stereocontrolled Formation of Chiral Derivatives

The development of stereocontrolled synthetic methods is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. While this compound is achiral, its derivatization offers opportunities for introducing chirality in a controlled manner.

Asymmetric synthesis can be achieved through several strategies. One approach is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed. Another powerful method is organocatalysis. For instance, chiral amines or cinchona alkaloids can catalyze asymmetric Michael additions to α,β-unsaturated systems, a reaction that could be performed on a derivative of the starting material. Research has shown that related compounds, such as methyl 2-oxocyclopentane-1-carboxylate, undergo organocatalyzed enantioselective Michael additions with excellent yields and enantioselectivities (up to 99% yield and 98% ee). This suggests that similar stereocontrolled transformations could be successfully applied to derivatives of this compound.

Spectroscopic and Structural Elucidation Methodologies for 1 Methyl 2 Oxocyclopentane 1 Carbonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 1-Methyl-2-oxocyclopentane-1-carbonitrile. nih.gov This powerful, non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

To unravel the complex spin systems and establish unambiguous assignments of proton (¹H) and carbon (¹³C) signals, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In the context of this compound, COSY spectra would reveal correlations between the protons on the cyclopentane (B165970) ring, helping to establish their relative positions. For instance, protons on adjacent carbons would show cross-peaks, confirming their connectivity. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduyoutube.com For this compound, an HSQC spectrum would definitively link each proton resonance to its corresponding carbon atom in the cyclopentane ring and the methyl group. This is crucial for assigning the carbon spectrum accurately. columbia.edu

These multi-dimensional NMR techniques, when used in concert, provide a comprehensive picture of the molecular structure, enabling the complete and unambiguous assignment of all proton and carbon signals.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure and dynamics of molecules in their solid, crystalline forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Although specific studies on the polymorphism of this compound are not widely reported, ssNMR would be the primary technique to investigate such phenomena. By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers could identify and characterize different polymorphic forms, providing insights into their distinct packing arrangements and intermolecular interactions in the solid state.

Mass Spectrometry Techniques for Molecular Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. youtube.com This data is invaluable for determining the molecular weight and deducing the structure of a compound. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. nih.gov For this compound (C₇H₉NO), HRMS would confirm its molecular formula by providing an exact mass that matches the theoretical value. chemscene.com The monoisotopic mass of the related compound 2-Oxocyclopentane-1-carbonitrile has been computed to be 109.052763847 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule, offering detailed structural information. nih.gov For this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways. For instance, the fragmentation of the related compound cyclopentanone (B42830) often involves the loss of CO (decarbonylation) or ethylene. researchgate.netyoutube.com In the case of this compound, one might expect to see fragment ions corresponding to the loss of the nitrile group (CN), the methyl group (CH₃), or cleavage of the cyclopentane ring. Analyzing these fragmentation patterns allows for a detailed confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utexas.edu The technique is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. libretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands for its key functional groups:

Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. libretexts.orgspectroscopyonline.com This is a highly diagnostic peak for the presence of a nitrile group. spectroscopyonline.com

Ketone (C=O) stretch: A strong, sharp absorption band will appear in the carbonyl region. For a five-membered cyclic ketone (a cyclopentanone), this band is typically found at a higher frequency than in an open-chain ketone, appearing around 1750-1740 cm⁻¹. libretexts.orgpressbooks.pub

C-H stretches: Absorptions due to the stretching of C-H bonds in the methyl group and the cyclopentane ring would be observed in the region of 2850-3000 cm⁻¹. pressbooks.publibretexts.org

The presence and specific positions of these absorption bands in the IR spectrum provide conclusive evidence for the presence of the nitrile and ketone functional groups within the molecular structure of this compound. libretexts.org

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the definitive method for the determination of the absolute and relative stereochemistry of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed, revealing the precise spatial arrangement of its constituent atoms.

A key aspect of determining the absolute configuration of a chiral molecule is the phenomenon of anomalous dispersion. When the X-ray radiation used is close to the absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's law. The analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the absolute structure of the crystal. mdpi.comresearchgate.net A value close to 0 indicates that the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is the correct one. mdpi.com

In the context of substituted cyclopentanones, X-ray crystallography has been successfully employed to elucidate the stereochemistry of various derivatives. For instance, the crystal structure of a derivative of 1-methyl-2-oxocyclopentane, specifically N′-[(E)-(1S,3R)-(3-isopropyl-1-methyl-2-oxocyclopentyl)methylidene]benzenesulfonohydrazide, has been determined. This analysis not only confirmed the relative stereochemistry of the substituents on the cyclopentane ring but also established the absolute configuration through the use of anomalous dispersion.

In a study focused on the preparation of chiral 3-oxocycloalkanecarbonitriles, X-ray diffraction analysis was instrumental in understanding the mechanism of diastereomeric resolution. researchgate.netnih.gov The researchers formed diastereomeric ketals of 3-oxocyclopentanecarbonitrile (B1259417) with a chiral diol. Single-crystal X-ray analysis of both diastereomers revealed the differences in their crystal packing and hydrogen bonding networks, which accounted for their differential solubility, enabling their separation by fractional crystallization. researchgate.netnih.gov

The crystallographic data obtained from such studies provide a wealth of information beyond just stereochemistry, including bond lengths, bond angles, and conformational details of the cyclopentane ring.

Table 1: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₁₇H₂₄N₂O₃S |

| Formula Weight | 336.44 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.4918 (7) |

| b (Å) | 13.2348 (12) |

| c (Å) | 14.6691 (12) |

| Volume (ų) | 1842.8 (3) |

| Z | 4 |

| Flack Parameter | -0.02 (4) |

This table presents data for a representative derivative to illustrate the type of information obtained from an X-ray crystallographic study.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

While X-ray crystallography provides definitive structural information on a single crystal, chiral chromatography is the workhorse technique for determining the enantiomeric purity of a bulk sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers, allowing for their quantification. mdpi.com The key to this separation lies in the use of a chiral stationary phase (CSP). phenomenex.com

CSPs are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Enantiomers interact with the chiral selector to form transient diastereomeric complexes. These complexes have different energies and stabilities, leading to different retention times on the chromatographic column and thus, separation of the enantiomers. phenomenex.com

Commonly used CSPs for the separation of a wide range of chiral compounds include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, proteins, and Pirkle-type phases. phenomenex.com The choice of CSP, mobile phase composition, and temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers.

For the analysis of this compound and its derivatives, both chiral HPLC and GC can be employed. The choice between the two often depends on the volatility and thermal stability of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the enantiomeric separation of a broad range of compounds, including cyclic β-keto nitriles. Polysaccharide-based CSPs, such as those marketed under the trade names Chiralpak® and Lux®, are particularly effective for this class of compounds. These columns are available with a variety of chiral selectors, allowing for the screening of different columns to find the optimal separation conditions.

The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic modes, by varying the composition of the mobile phase. For instance, a typical mobile phase for normal-phase chromatography would consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is adjusted to optimize the retention times and resolution of the enantiomers.

Table 2: Illustrative Chiral HPLC Method for the Separation of Cyclic β-Keto Nitrile Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table provides an example of typical HPLC conditions. Actual conditions would need to be optimized for this compound.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The most common chiral stationary phases for GC are based on derivatized cyclodextrins. These CSPs are capable of separating a wide variety of enantiomers. gcms.cz The carrier gas is typically hydrogen or helium, and the separation is achieved by applying a temperature gradient to the column. The enantiomeric excess (e.e.) of a sample can be determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

In the synthesis of chiral cyclopentanone derivatives, chiral GC is a vital tool for monitoring the enantioselectivity of asymmetric reactions and for determining the enantiomeric purity of the final products. sigmaaldrich.com

Table 3: Representative Chiral GC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This table illustrates typical GC conditions that would be adapted for the specific analysis of this compound.

Computational and Theoretical Studies on 1 Methyl 2 Oxocyclopentane 1 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methyl-2-oxocyclopentane-1-carbonitrile. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. ucr.edu Methods like Hartree-Fock (HF) theory and, more commonly, Density Functional Theory (DFT) are employed to model its electronic structure. mdpi.com

DFT calculations can map the electron density distribution, revealing the polarization of bonds and the location of electron-rich and electron-poor regions. In this compound, the highly electronegative oxygen and nitrogen atoms of the carbonyl and nitrile groups, respectively, are expected to create significant charge separation. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key descriptors of reactivity. nih.gov For this molecule, the HOMO is likely localized on the enolate portion of the molecule, while the LUMO would be centered on the carbonyl carbon and the nitrile carbon, indicating their susceptibility to nucleophilic attack.

The analysis of bonding in this compound would involve examining the nature of the covalent bonds. For instance, the bond between the quaternary carbon (C1) and the carbonyl carbon (C2) is of significant interest. Calculations can quantify bond lengths, bond orders, and the degree of p-orbital overlap, providing a more detailed picture than simple Lewis structures. In similar cyclic ketones, DFT has been used to analyze how substituents affect the bond lengths and angles within the ring. mdpi.com

Table 1: Illustrative Calculated Bond Lengths and Angles for this compound (Note: These are representative values based on calculations of similar α-cyanoketones and substituted cyclopentanones, as specific data for the target molecule is not readily available in the literature.)

| Parameter | Atom(s) Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-CN | ~1.47 Å |

| Bond Length | C-CH₃ | ~1.53 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | O=C-C1 | ~125° |

| Bond Angle | N≡C-C1 | ~178° |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a cornerstone for investigating chemical reaction mechanisms, allowing researchers to map the potential energy surface that governs a transformation. rsc.org For this compound, DFT can be used to study a variety of reactions, such as enolate formation, alkylation, and cycloadditions. mdpi.com By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of a reaction pathway can be constructed. nih.gov

For example, in the alkylation of the related 2-oxocyclopentanecarbonitrile (B149592), DFT studies can determine the kinetic and thermodynamic favorability of C-alkylation versus O-alkylation of the corresponding enolate. researchgate.net Such studies have shown that O-alkylation is often the kinetically controlled product, while C-alkylation is thermodynamically favored. researchgate.net For this compound, DFT could be used to model the transition state for the addition of a nucleophile to the carbonyl group or the nitrile group, predicting the regioselectivity of such reactions. The calculations would involve locating the transition state structure and computing its activation energy, which is the primary determinant of the reaction rate.

These computational investigations can also rationalize unexpected experimental outcomes, such as the formation of minor byproducts, by identifying alternative low-energy pathways that might be accessible under specific reaction conditions. nih.gov

Conformer Analysis and Energy Landscapes

Substituted five-membered rings like cyclopentanone (B42830) are not planar and exist in various puckered conformations, most commonly the "envelope" and "twist" forms. chempedia.info The presence of substituents, such as the methyl and nitrile groups in this compound, leads to a more complex conformational landscape with multiple possible low-energy structures.

Conformer analysis involves a systematic search of the potential energy surface to identify all stable conformers (local minima). nih.gov This is typically done using computational methods that can explore different ring puckering modes and rotations of the substituent groups. Once the geometries of the various conformers are found, their relative energies are calculated with high accuracy using DFT or other quantum chemical methods. acs.org This allows for the determination of the most stable conformer and the Boltzmann population of each conformer at a given temperature. For substituted cyclopentanones, the preferred conformation often seeks to minimize steric interactions between the substituents. acs.orgacs.org In the case of this compound, the analysis would focus on the relative positioning of the methyl group (axial vs. equatorial-like positions in the puckered ring) and its interaction with the nitrile and carbonyl groups.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for determining the energies of static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing one to observe conformational changes, vibrations, and interactions with a solvent environment. researchgate.net

For this compound, MD simulations would be particularly useful for extensively sampling its conformational space. rsc.org By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different envelope and twist conformations of the cyclopentanone ring. This provides a more realistic picture of the molecule's flexibility in solution compared to a static analysis of a few minimum-energy structures. The trajectory from an MD simulation can be analyzed to generate a probability distribution of different conformations, which can be crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate both the computational model and the structural assignment of the compound. youtube.com

For this compound, DFT calculations can predict a range of spectroscopic data:

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT methods are widely used to calculate nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By calculating the chemical shifts for different possible isomers or conformers, one can help assign the signals in an experimental spectrum. aps.org Often, a linear scaling approach is used to correlate the calculated shielding constants with experimental chemical shifts, improving accuracy. youtube.com

Infrared (IR) Spectroscopy: Harmonic frequency calculations using DFT can predict the vibrational frequencies and intensities of a molecule. researchgate.net For the target compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the ketone and the C≡N stretch of the nitrile group. Comparing the predicted and experimental IR spectra can confirm the presence of these functional groups and provide information about the molecular conformation.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: Experimental values are hypothetical for illustrative purposes. Predicted values are based on typical results from DFT calculations for similar structures.)

| Spectroscopic Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | ~210 ppm | ~208 ppm |

| ¹³C NMR Chemical Shift (C≡N) | ~120 ppm | ~118 ppm |

| ¹³C NMR Chemical Shift (Quaternary C) | ~50 ppm | ~48 ppm |

| IR Frequency (C=O stretch) | ~1755 cm⁻¹ | ~1750 cm⁻¹ |

| IR Frequency (C≡N stretch) | ~2245 cm⁻¹ | ~2240 cm⁻¹ |

Applications of 1 Methyl 2 Oxocyclopentane 1 Carbonitrile in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 1-Methyl-2-oxocyclopentane-1-carbonitrile makes it a valuable building block for synthesizing intricate molecular structures. The presence of a ketone and a nitrile on a cyclopentane (B165970) frame allows for a variety of chemical transformations. Organic synthesis aims to use simple, available materials like carbon dioxide to construct more complex and useful chemicals. This principle applies to the use of specific building blocks like this compound to create molecules with greater complexity. The cyclopentane core itself is a common feature in many biologically active compounds and natural products, making this nitrile a relevant starting material.

Utility in Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The prochiral ketone in this compound is a key handle for introducing chirality. Methodologies involving organocatalysis, where small organic molecules catalyze reactions enantioselectively, are often employed. For instance, asymmetric Michael additions have been successfully applied to related cyclopentane systems, such as the reaction between cyclopentane-1,2-dione and alkylidene oxindoles using a squaramide catalyst, which yields products with high enantioselectivity. Such strategies could theoretically be adapted for this compound to control the stereochemistry of subsequent reactions, leading to the formation of chiral molecules with multiple stereocenters.

A summary of relevant asymmetric reactions on similar cyclopentane structures is provided below:

| Reactants | Catalyst | Product Type | Stereoselectivity |

| Cyclopentane-1,2-dione, Alkylidene oxindoles | Multifunctional squaramide | Michael adducts | High enantioselectivity, moderate diastereoselectivity |

| Oxindole, Unsaturated conjugated diene, Cinnamaldehyde | Diphenyl prolinol trimethylsilyl (B98337) ether | Fully substituted cyclopentanes | Excellent diastereo- and enantioselectivities (up to 99% ee) |

Precursor for Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that validates synthetic strategies and provides access to biologically important molecules that are otherwise scarce. Cyclopentanoid natural products, in particular, have been the focus of numerous synthetic efforts. While direct total syntheses starting from this compound are not extensively documented in prominent literature, its structural motif is present in the core of various natural products. Its unmethylated analogue, 2-oxocyclopentanecarbonitrile (B149592), serves as a precursor in the synthesis of various compounds, suggesting that the methylated version could be a valuable starting material for creating analogues or specific target molecules containing a methylated cyclopentane core. The synthesis of complex natural products like (±)-agelastatin A often involves aminocyclopentane cores, highlighting the importance of functionalized cyclopentane precursors.

Involvement in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bonds are formed in a single operation without isolating intermediates. These approaches save time, resources, and reduce waste. The functional groups of this compound—the ketone and the nitrile—are well-suited for participation in such reaction sequences. For example, the ketone can undergo an initial reaction (e.g., a Knoevenagel condensation), with the resulting intermediate poised for a subsequent intramolecular cyclization or reaction involving the nitrile group. While specific examples detailing the use of this compound in complex MCRs are not widely reported, the principles of cascade design are often applied to similar dicarbonyl compounds or cyano-ketones.

The table below illustrates the types of products that can be generated from cascade reactions using related starting materials.

| Starting Materials | Reaction Type | Product |

| 3-Formylchromones, Ethyl 2-(pyridine-2-yl)acetate derivatives, Amidine hydrochlorides | Multi-component cascade reaction | 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-one derivatives |

| Carbonyl compounds, Malononitrile | Cascade reaction | Substituted tetracyanocyclopropanes |

| Thiobenzamides, 3-Chlorochromone | Cascade (Michael reaction, elimination, intramolecular cyclization) | Substituted thiazole (B1198619) derivatives |

Contribution to the Development of Novel Synthetic Methodologies and Reagents

The exploration of the reactivity of unique building blocks frequently leads to the discovery of new synthetic methods and reagents. Research into the chemical behavior of compounds like this compound can expand the toolkit of synthetic chemists. For instance, developing selective transformations of the ketone in the presence of the nitrile, or vice versa, can establish new chemoselective reaction conditions. The development of advanced synthetic methods is often driven by the need to construct complex molecules efficiently. The challenges posed by substrates with multiple functional groups, such as this nitrile, spur innovation in areas like catalysis and reaction design, ultimately benefiting the broader field of organic synthesis.

Historical Perspectives and Future Research Directions

Evolution of Synthetic Strategies for 2-Oxocyclopentane-1-carbonitriles

The synthesis of 2-oxocyclopentane-1-carbonitriles has evolved from classical cyclization and functional group interconversion reactions to more sophisticated catalytic methods capable of creating complex stereocenters.

Historically, the construction of the 2-oxocyclopentane core relied heavily on intramolecular condensation reactions. The Dieckmann condensation, first reported by Walter Dieckmann in 1894, is a foundational method for creating cyclic β-keto esters from diesters. numberanalytics.comwikipedia.org This reaction, an intramolecular variant of the Claisen condensation, effectively forms 5- and 6-membered rings and has been a principal route to precursors like methyl 2-oxocyclopentanecarboxylate. fiveable.meorganic-chemistry.org The general pathway involves the base-catalyzed cyclization of a 1,6-diester, such as dimethyl adipate. wikipedia.orgnih.gov An alternative classical approach is the Thorpe-Ziegler reaction, which utilizes dinitriles to form cyclic α-cyano ketones, a method pioneered in the development of macrocyclic ketone synthesis by Karl Ziegler. wikipedia.orgresearchgate.net

Once the β-keto ester or a related cyclic ketone is formed, the introduction of the α-cyano group becomes the next critical step. Early methods for cyanation often involved nucleophilic attack by cyanide ions on a suitable electrophile. A more direct approach is the electrophilic cyanation of a pre-formed enolate. Over the years, a variety of "CN+" synthons have been developed for this purpose. rsc.org A notable publication from 1964 detailed the synthesis of 2,2-diphenyl-5-cyanocyclopentanone, indicating that methods for producing related structures have been known for some time. nih.gov More recent developments have introduced highly efficient electrophilic cyanating agents, such as hypervalent iodine-based reagents, which can rapidly cyanate (B1221674) β-keto esters and amides, often without a catalyst. rsc.orgresearchgate.net

The creation of the α-methyl quaternary center in 1-Methyl-2-oxocyclopentane-1-carbonitrile adds another layer of complexity. This can be achieved by alkylating the enolate of 2-oxocyclopentane-1-carbonitrile. However, controlling stereoselectivity at this step is a significant modern challenge. nih.gov Advanced strategies now focus on constructing this congested center with high fidelity. These include the reductive cyanation of tertiary alkyl bromides and palladium-catalyzed carbonylation methods, which provide access to α-cyano ketones bearing all-carbon quaternary centers under milder conditions than historical protocols. cluster-science.com

A summary of key synthetic strategies is presented below.

| Strategy | Description | Key Transformation | Historical Context |

|---|---|---|---|

| Dieckmann Condensation | Intramolecular cyclization of a 1,6-diester to form a cyclic β-keto ester. numberanalytics.comwikipedia.org | Diester → β-Keto Ester | First reported in 1894. numberanalytics.com |

| Thorpe-Ziegler Reaction | Intramolecular cyclization of a dinitrile to form an enamino nitrile, which hydrolyzes to a cyclic α-cyano ketone. wikipedia.org | Dinitrile → α-Cyano Ketone | Pioneered by Ziegler for macrocycles. wikipedia.org |

| Electrophilic Cyanation | Reaction of a ketone enolate with an electrophilic "CN+" source. rsc.org | Ketone/β-Keto Ester → α-Cyano Ketone | Evolved from simple cyanide salts to advanced hypervalent iodine reagents. rsc.orgrsc.org |

| Reductive Cyanation | Reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a reductant like zinc. cluster-science.com | α-Bromo Ketone → α-Cyano Ketone | A modern method for creating quaternary centers. cluster-science.com |

Emerging Methodologies in Cyclopentane (B165970) Chemistry

The field of cyclopentane synthesis is continually advancing, driven by the need for efficiency, stereocontrol, and sustainability. nih.gov Several emerging areas are particularly relevant to the synthesis of complex targets like this compound.

One of the most significant trends is the use of C-H activation. youtube.com This strategy avoids the pre-functionalization of substrates, such as converting them to halides or organometallic reagents, thus shortening synthetic sequences. tcichemicals.com For cyclopentane systems, recent breakthroughs have enabled the direct, site-selective functionalization of C-H bonds. For example, directing groups like carboxylic acids can guide a metal catalyst to activate a specific C-H bond within the ring for arylation. nih.gov While challenging, the catalytic activation of C-C bonds in relatively unstrained cyclopentanones is also an emerging frontier, offering novel retrosynthetic disconnections. nih.gov

Another major research direction involves the use of renewable resources. The catalytic conversion of biomass-derived platform molecules, such as furfural (B47365), into cyclopentanone (B42830) and its derivatives is now a highly active area. nih.govrsc.org This approach typically involves hydrogenation and rearrangement reactions, often catalyzed by ruthenium or platinum supported on acidic materials. rsc.orghigfly.eu These green chemistry strategies provide a sustainable alternative to petroleum-based feedstocks for producing the core cyclopentanone scaffold. nih.govresearchgate.net

Finally, the development of novel catalytic cycloaddition and annulation reactions continues to provide powerful tools for constructing cyclopentane rings with high levels of stereocontrol. nih.gov Organocatalytic approaches, for instance, have been developed for the asymmetric [3+2] annulation of N-sulfonyl ketimines to generate complex polycyclic systems containing chiral quaternary centers with excellent enantioselectivity. rsc.org

Unexplored Reactivity Patterns and Synthetic Transformations

The dense functionality of this compound suggests a wealth of reactivity that remains to be explored. The nitrile group, in particular, is a versatile functional handle that can be transformed into a wide array of other groups, including amines, aldehydes, ketones, and amides, opening pathways for diverse derivatization. acs.org

The concept of "cyano-borrowing" or related reactions, where the cyano group is temporarily transferred or used to activate a molecule in a new way, is an intriguing possibility. The reactivity of the nitrile group can be significantly modulated by adjacent functional groups, a principle used to design reversible covalent inhibitors in medicinal chemistry. nih.gov Exploring how the ketone and the quaternary center in this compound modulate the nitrile's electrophilicity could lead to novel covalent modification strategies or unique catalytic cycles.

Furthermore, the strained five-membered ring itself presents opportunities for unique transformations. While challenging, catalytic C-C bond cleavage of the cyclopentanone ring, followed by functionalization and ring closure, could lead to novel skeletal rearrangements and the synthesis of entirely new scaffolds. nih.gov The interplay between the ketone and nitrile functionalities could also be exploited in unprecedented intramolecular cyclizations or rearrangements, potentially triggered by light, electricity, or novel catalysts.

Potential for Novel Catalyst Development Utilizing the Compound

The structure of this compound, particularly if synthesized in an enantiomerically pure form, makes it an interesting candidate for development as a chiral ligand in asymmetric catalysis. The ketone and nitrile groups can function as a bidentate N,O-ligand, capable of coordinating to a metal center. rsc.orgresearchgate.net

While nitriles are generally considered weak ligands, their coordination to metals is well-established, and the chelation effect in a bidentate system can enhance binding affinity. acs.org The chiral scaffold would create a defined stereochemical environment around the metal, which could induce asymmetry in a catalytic reaction. For example, chiral amino acid-derived phosphine (B1218219) ligands are highly effective in copper-catalyzed conjugate additions, and it is conceivable that a ligand based on our title compound could find use in similar transformations. nih.gov The development of catalysts from earth-abundant metals like cobalt or manganese is a current focus in sustainable chemistry, and these metals often show high efficacy with N,O-bidentate ligands. acs.org

The design could also draw inspiration from supramolecular chemistry, where non-covalent interactions are used to assemble a chiral ligand from smaller components, potentially using the ketone or nitrile as a coordination or hydrogen-bonding site. researchgate.net The synthesis of an enantiopure version of this compound would be the first step toward exploring its utility as a scaffold for new, readily accessible chiral catalysts.

Challenges and Opportunities in Efficient and Sustainable Synthesis

The synthesis of this compound encapsulates several key challenges and opportunities in modern organic chemistry.

Challenges:

Quaternary Stereocenter Construction: The foremost challenge is the enantioselective construction of the all-carbon quaternary stereocenter. nih.govwiley.com This remains a difficult problem in synthesis, as the steric congestion around the reacting center hinders the approach of reagents. nih.govresearchgate.net Developing broadly applicable and highly selective methods is a primary goal.

Functional Group Compatibility: Synthetic routes must tolerate the presence of both a ketone and a nitrile. These groups have distinct reactivities that can interfere with many standard transformations, requiring careful use of protecting groups or the development of highly chemoselective reagents.

Ring Strain and Control: Five-membered rings have inherent conformational subtleties that can make stereochemical control difficult compared to more rigid six-membered ring systems.

Opportunities:

Sustainable Feedstocks: A major opportunity lies in developing synthetic routes that begin from renewable biomass. researchgate.net The successful conversion of furfural to cyclopentanone provides a clear path toward a greener synthesis of the core ring structure. nih.govhigfly.eu

Catalytic Efficiency: The development of novel catalysts, whether metal-based, organocatalytic, or enzymatic, offers the potential to dramatically improve the efficiency and selectivity of the synthesis. rsc.orgacs.org Biocatalysis, in particular, could offer an elegant solution to the challenge of asymmetric quaternary center formation. acs.org